molecular formula C6H6N2O2 B162810 4-Aminonicotinic acid CAS No. 7418-65-7

4-Aminonicotinic acid

Cat. No. B162810
CAS RN: 7418-65-7
M. Wt: 138.12 g/mol
InChI Key: IASBMUIXBJNMDW-UHFFFAOYSA-N
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Description

4-Aminonicotinic acid is a compound with the molecular formula C6H6N2O2 . It is a white to light yellow and faint beige to light beige and faint brown to light brown powder or crystals .


Synthesis Analysis

4-Aminonicotinic acid has been used in the preparation of 2-methyl-pyrido-oxazine . In another study, 4-aminocinnamic acid was chemically grafted onto dialdehyde cellulose fibers (DCFs) yielding antibacterial cellulose fibers through Schiff base reaction .


Molecular Structure Analysis

The molecular structure of 4-Aminonicotinic acid consists of a pyridine ring with an amino group at the 4th position and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

4-Aminonicotinic acid is a solid compound with a molecular weight of 138.124 Da . It has a melting point of 307-312 °C .

Scientific Research Applications

Synthesis and Applications in Drug Development

4-Aminonicotinic acid is a key intermediate in synthesizing therapeutic drugs for cardiovascular and cerebrovascular diseases. A novel synthesis route for 4-aminonicotinic acid from isoquinoline has been developed, with an overall yield of up to 30% based on isoquinoline. This process involves the oxidation of isoquinoline to 3,4-pyridine dicarboxylic acid, intramolecular dehydration, ammonolysis, and Hofmann rearrangement. The final product is characterized by high purity (98% HPLC purity) and is suitable for large-scale production due to its low cost, safe operation, and simple separation processes (He Jun-hua, 2010).

Interaction with Biological Systems

6-Aminomethylnicotinic acid, a related compound, has shown effects on DNA, sex hormone binding globulin (SHBG), the estrogen receptor, and various breast cancer cell lines. Its ability to bind strongly to SHBG and the estrogen receptor, as well as inhibit the growth of breast tumor cells, suggests a potential use in cancer research and therapy (Schobert et al., 2007).

Environmental Applications

Isonicotinic acid (4-picolinic acid) has been used to prepare Mo(VI) oxy ion-imprinted particles for selective recognition and removal of molybdenum(VI) from water environments. This highlights its potential application in environmental remediation due to its high binding capacity and selectivity for Mo(VI) (Yueming Ren et al., 2013).

Electrocatalytic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions has been investigated. This research provides insights into the feasibility of using electrochemical methods for the synthesis of nicotinic acid derivatives, which could have implications in various industrial applications (Gennaro et al., 2004).

Other Research Areas

  • Synthesis of pyranopyrazoles using isonicotinic acid as a catalyst highlights its role in the preparation of various compounds in green chemistry (Zolfigol et al., 2013).
  • Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid, demonstrating its potential in carbon capture and utilization strategies (Feng et al., 2010).
  • In the context of GABA(A) receptors, 6-aminonicotinic acid analogues have been synthesized and evaluated, indicating its relevance in neurological research (Petersen et al., 2014).

Safety And Hazards

4-Aminonicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Aminonicotinic acid are not mentioned in the search results, one study suggests its potential use in the fabrication of long-term antibacterial cellulose-based materials .

properties

IUPAC Name

4-aminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASBMUIXBJNMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313061
Record name 4-aminonicotinic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminonicotinic acid

CAS RN

7418-65-7
Record name 4-Aminonicotinic acid
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Record name 7418-65-7
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Record name 4-aminonicotinic acid
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Record name 4-AMINONICOTINIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-(N-t-butoxycarbonylamino)nicotinic acid (2.72 g, 11.4 mmol), TFA (10 mL), and CH2Cl2 (20 mL) is stirred at room temperature for 12 h. The volatiles are removed under reduced pressure, and the resulting crude 4-amino nicotinic acid is used directly in the next reaction.
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
EC Taylor, JS Driscoll - Journal of the American Chemical Society, 1960 - ACS Publications
… of the latter compound yielded 4-aminonicotinic acid (VIII), … a direct conversion of I to 4-aminonicotinic acid-l-oxide (VII). … a small amount of the expected 4-aminonicotinic acid-l-oxide (VII)…
Number of citations: 24 pubs.acs.org
SW Wright - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
Procedures are reported to prepare the tert‐butyl esters of 2‐aminonicotinic acid, 4‐aminonicotinic acid, 5‐aminonicotinic acid, and 6‐aminonicotinic acid from 2‐chloronicotinic acid, 4‐…
Number of citations: 3 onlinelibrary.wiley.com
C Su, JH He - 2010 - ir.lut.edu.cn
… 摘要 4-Aminonicotinic acid is one of the key synthetic intermediates of … of 4-aminonicotinic acid starting from isoquinoline was proposed, and its overall yield of 4-aminonicotinic acid can …
Number of citations: 0 ir.lut.edu.cn
HH FOX - The Journal of Organic Chemistry, 1952 - ACS Publications
… The free acid (VIII), obtained from the ammonium salt with sulfurdioxide, was subjected to a Hofmann reaction to give 4-aminonicotinic acid (IX) (5, 6). The compounds of Series C were …
Number of citations: 37 pubs.acs.org
A Andreani, A Leoni, A Locatelli, R Morigi… - European journal of …, 2000 - Elsevier
… The most relevant difference from the reported methods is the oxidation of N-(3-methylpyridin-4-yl)acetamide 7: we did not obtain directly the expected 4-aminonicotinic acid 9, as …
Number of citations: 59 www.sciencedirect.com
E Deau, D Hédou, E Chosson, V Levacher, T Besson - Tetrahedron Letters, 2013 - Elsevier
… 4-Aminonicotinic acid chlorhydrate 4 required 3 equiv of DMFDMA for completion of step 1; … In the specific case of 4-aminonicotinic acid 4, the low yields observed can be explained by a …
Number of citations: 28 www.sciencedirect.com
S Smrčková, K Juricová… - Collection of Czechoslovak …, 1994 - cccc.uochb.cas.cz
… Interestingly, 1-substituted 4-aminonicotinic acid exists in nature as a part of the CNS-active alkaloid clitidin2. In contrast to 3-amino derivatives of pyridine, the 2- and 4-amino …
Number of citations: 11 cccc.uochb.cas.cz
EC Taylor Jr, AJ Crovetti - The Journal of Organic Chemistry, 1954 - ACS Publications
… A convenient synthesis of 4-aminonicotinic acid (X) has been developed from 3-picoline-l-… neutral potassium permanganate and hydrolysis gave 4aminonicotinic acid (X). This synthesis …
Number of citations: 147 pubs.acs.org
K Gorlitzer, C Kramer, C Boyle - Pharmazie, 2000 - hero.epa.gov
… to yield the 4-tosylaminopyridine 28, which after alkylation to form 29 followed by detosylation to give 30 and subsequent alkaline hydrolysis produced the 4-aminonicotinic acid 31. The …
Number of citations: 8 hero.epa.gov
K Görlitzer, C Kramer, C Boyle - Die Pharmazie, 2000 - europepmc.org
… to yield the 4-tosylaminopyridine 28, which after alkylation to form 29 followed by detosylation to give 30 and subsequent alkaline hydrolysis produced the 4-aminonicotinic acid 31. The …
Number of citations: 1 europepmc.org

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